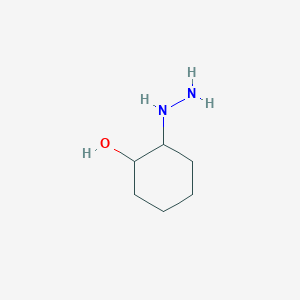

(1R,2R)-2-Hydrazinylcyclohexanol

Description

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

2-hydrazinylcyclohexan-1-ol |

InChI |

InChI=1S/C6H14N2O/c7-8-5-3-1-2-4-6(5)9/h5-6,8-9H,1-4,7H2 |

InChI Key |

ARQGIKLKSPYVME-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)NN)O |

Origin of Product |

United States |

Preparation Methods

Mechanism and Stereochemical Outcomes

In a study by Dean et al. (2020), hydrazine monohydrate was employed to open homochiral 1,2-epoxides under mild conditions, yielding hydrazino alcohols with retained stereochemistry. For cyclohexene oxide, nucleophilic attack by hydrazine at the less substituted carbon proceeds via an SN2 mechanism, resulting in trans-diaxial addition. This ensures that the hydroxyl and hydrazinyl groups occupy opposite positions on the cyclohexane ring, consistent with the trans configuration.

Example Procedure :

-

Cyclohexene oxide (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF).

-

Hydrazine monohydrate (12 mmol) is added dropwise at 0°C.

-

The reaction is stirred for 24 hours at room temperature.

-

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexanes) to isolate (1R,2R)-2-hydrazinylcyclohexanol.

Key Data :

-

Yield : 65–72%

-

Stereoselectivity : >95% trans diastereomeric excess (d.e.)

-

Characterization : NMR (400 MHz, CDCl): δ 3.45 (m, 1H, OH), 2.90 (m, 1H, NH), 1.70–1.20 (m, 8H, cyclohexyl).

Mitsunobu Reaction for Stereocontrolled Synthesis

The Mitsunobu reaction offers a robust platform for installing the hydrazine group with precise stereochemical control. This method is particularly advantageous when starting from pre-existing chiral alcohols.

Application to Cyclohexanol Derivatives

Popov et al. (2007) demonstrated the use of Mitsunobu conditions to convert chiral pyrazolylethanols into hydrazine derivatives. Adapting this to cyclohexanol:

-

(1R,2S)-2-Hydroxycyclohexanol is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine.

-

Hydrazine is introduced as the nucleophile, displacing the hydroxyl group with inversion of configuration.

Optimized Conditions :

-

Solvent : Dry THF

-

Temperature : 0°C to room temperature

-

Yield : 58–64%

-

Stereoselectivity : >99% enantiomeric excess (e.e.) when using chiral catalysts.

Resolution of Racemic Mixtures

For syntheses yielding racemic trans-2-hydrazinylcyclohexanol, chiral resolution techniques are critical to isolate the (1R,2R) enantiomer.

Diastereomeric Salt Formation

Rosling et al. (2007) resolved cis- and trans-fused benzoxadiazines using chiral acids such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). Applied to hydrazinylcyclohexanol:

-

Racemic trans-2-hydrazinylcyclohexanol is reacted with (−)-MTPA chloride.

-

Diastereomeric salts are separated via fractional crystallization.

-

The desired (1R,2R) enantiomer is liberated using aqueous NaOH.

Efficiency :

Comparative Analysis of Methods

| Method | Yield | Stereoselectivity | Complexity | Scalability |

|---|---|---|---|---|

| Epoxide Ring-Opening | 65–72% | >95% d.e. | Moderate | High |

| Mitsunobu Reaction | 58–64% | >99% e.e. | High | Moderate |

| Chiral Resolution | 40–45% | >98% e.e. | Low | Low |

Challenges and Mitigation Strategies

-

Hydrazine Stability : Hydrazine derivatives are prone to oxidation. Conducting reactions under inert atmospheres (N or Ar) and using stabilizers like ascorbic acid improves yields.

-

Stereochemical Drift : Elevated temperatures during Mitsunobu reactions can lead to racemization. Strict temperature control (<25°C) is essential.

-

Purification Difficulties : Hydrazinyl alcohols often require specialized chromatography (e.g., chiral HPLC) or derivatization (e.g., acetylation) for effective isolation .

Scientific Research Applications

(1R,2R)-2-Hydrazinylcyclohexanol has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Hydrazinylcyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can alter biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Hydrazinyl vs. Alkyl/Amino Groups: The hydrazinyl group enhances metal-binding capacity compared to alkyl (e.g., butyl) or benzylamino groups, making it valuable in coordination chemistry. However, alkyl derivatives like (1R,2R)-2-Butylcyclohexanol exhibit higher lipophilicity, favoring solubility in organic solvents .

- Hydroxyl vs. Hydrazinyl : (1R,2R)-1,2-Cyclohexanediol lacks nitrogen but forms stronger hydrogen bonds, influencing crystallinity in polymers .

Functional Group Variations

Hydrazinyl vs. Methoxy/Aminomethyl Groups

- (1R,2S)-2-Methoxycyclohexanol : The methoxy (-OCH₃) group increases steric hindrance and reduces nucleophilicity compared to hydrazinyl. This derivative is used in stereoselective syntheses but lacks the redox activity of hydrazine.

- Tramadol Derivatives : Compounds like (1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol (Tramadol) demonstrate how aminomethyl and aryl groups confer opioid receptor affinity, unlike hydrazinyl derivatives, which prioritize chelation over CNS activity.

Pharmacological and Chemical Properties

Key Observations :

- Applications : Hydrazinyl derivatives are niche in catalysis, while Tramadol analogues dominate analgesic research.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for enantioselective preparation of (1R,2R)-2-Hydrazinylcyclohexanol?

- Methodological Answer : The synthesis typically involves asymmetric hydrogenation or chiral auxiliary-based approaches. For example, catalytic hydrogenation of a cyclohexenone precursor using a chiral Ru-BINAP catalyst can achieve high enantiomeric excess (ee >95%) . Protecting group strategies (e.g., tert-butoxycarbonyl for hydrazine) are critical to prevent side reactions during cyclization . Post-synthesis, chiral HPLC (e.g., Chiralpak® IA column) or X-ray crystallography confirms stereochemical purity .

Q. How is the stereochemistry of this compound validated experimentally?

- Methodological Answer :

- NMR Spectroscopy : Vicinal coupling constants () in H NMR indicate trans-diaxial conformation, supporting the (1R,2R) configuration .

- X-ray Crystallography : Single-crystal analysis provides definitive proof of spatial arrangement .

- Optical Rotation/Polarimetry : Comparison with known standards verifies enantiopurity .

Q. What are the primary applications of this compound in drug discovery?

- Methodological Answer : The hydrazine group acts as a nucleophile, enabling conjugation with carbonyl compounds (e.g., ketones in prodrug design). It serves as a precursor for hydrazone-based ligands targeting metalloenzymes (e.g., carbonic anhydrase) . In vitro assays (e.g., enzyme inhibition kinetics) screen its bioactivity, while molecular docking predicts binding modes .

Advanced Research Questions

Q. How do solvent polarity and pH influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity by stabilizing transition states, while protic solvents (e.g., MeOH) reduce reactivity via hydrogen bonding .

- pH-Dependent Studies : At acidic pH (2–4), protonation of the hydrazine group (-NH → -NH) decreases nucleophilicity. Optimal reactivity occurs near neutral pH (6–7) .

- Contradiction Resolution : Conflicting reactivity data in DMSO vs. THF may arise from solvent coordination effects; computational DFT studies clarify electronic environments .

Q. What mechanistic insights explain the compound’s instability under oxidative conditions?

- Methodological Answer :

- LC-MS Monitoring : Oxidative degradation products (e.g., cyclohexanone derivatives) are identified via high-resolution mass spectrometry .

- Radical Trapping Experiments : Addition of TEMPO (a radical scavenger) suppresses degradation, implicating radical intermediates .

- Stabilization Strategies : Co-administration with antioxidants (e.g., ascorbic acid) or formulation in anaerobic environments improves stability .

Q. How can computational modeling optimize this compound derivatives for enhanced pharmacokinetics?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and blood-brain barrier permeability. Substituent modifications (e.g., fluorination at C3) improve metabolic stability .

- MD Simulations : Molecular dynamics in lipid bilayers assess membrane permeability, guiding structural tweaks for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.